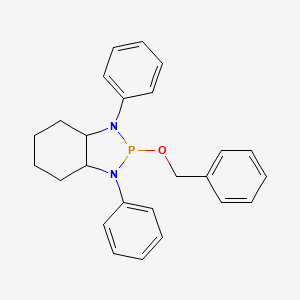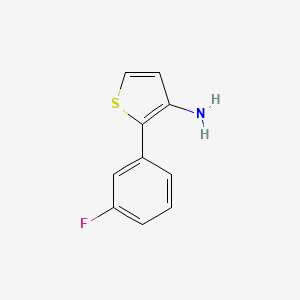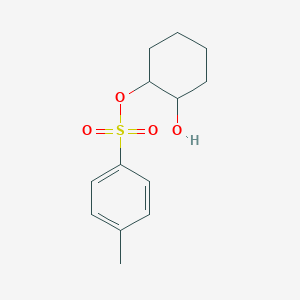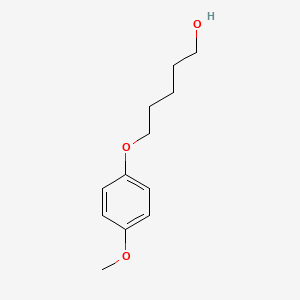![molecular formula C12H30Al2N2 B15089398 1,4-diazabicyclo[2.2.2]octane;trimethylalumane](/img/structure/B15089398.png)
1,4-diazabicyclo[2.2.2]octane;trimethylalumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazabicyclo[2.2.2]octane, also known as triethylenediamine, is a bicyclic organic compound with the formula C_6H_12N_2. It is a colorless solid that is highly nucleophilic and serves as a strong base. This compound is widely used as a catalyst and reagent in various organic synthesis processes .
Preparation Methods
1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods:
From piperazine: This involves the reaction of piperazine with formaldehyde and formic acid.
From ethylenediamine: Ethylenediamine is reacted with formaldehyde and formic acid under specific conditions.
Industrial production: In industrial settings, 1,4-diazabicyclo[2.2.2]octane is produced by the reaction of ethylenediamine with formaldehyde and formic acid in the presence of a catalyst.
Chemical Reactions Analysis
1,4-Diazabicyclo[2.2.2]octane undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common reagents and conditions: Common reagents include formaldehyde, formic acid, and various catalysts. The reactions typically occur under mild conditions.
Major products: The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives.
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the Baylis-Hillman reaction and the formation of polyurethane.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
1,4-Diazabicyclo[2.2.2]octane exerts its effects through its strong nucleophilic and basic properties. It acts as a catalyst by donating electron pairs to electrophilic centers in various reactions. The molecular targets and pathways involved include the activation of carbonyl compounds and the formation of carbon-carbon and carbon-nitrogen bonds .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane is unique due to its bicyclic structure and strong nucleophilic properties. Similar compounds include:
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic compound with a different ring structure .
This compound’s unique structure and properties make it a valuable reagent and catalyst in various scientific and industrial applications.
Properties
Molecular Formula |
C12H30Al2N2 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;trimethylalumane |
InChI |
InChI=1S/C6H12N2.6CH3.2Al/c1-2-8-5-3-7(1)4-6-8;;;;;;;;/h1-6H2;6*1H3;; |
InChI Key |
WSTAITCRSVOCTK-UHFFFAOYSA-N |
Canonical SMILES |
C[Al](C)C.C[Al](C)C.C1CN2CCN1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Adenosine5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl] ester (9CI)](/img/structure/B15089368.png)





